ethyl 2-(2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 2-(2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a furan-2-yl group at position 2, a sulfanylacetamido linker at position 7, and an ethyl benzoate ester.
Properties
IUPAC Name |
ethyl 2-[[2-[[2-(furan-2-yl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5S/c1-2-29-19(28)12-6-3-4-7-13(12)21-17(26)11-31-20-23-22-18(27)15-10-14(24-25(15)20)16-8-5-9-30-16/h3-10H,2,11H2,1H3,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOOAOZRDKIDFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
- Pal, Pinki. “Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives.” Heterocyclic Chemistry - New Perspectives, IntechOpen, 2024
- “A Brief Review of the Biological Potential of Indole Derivatives.” Frontiers in Journal of Pharmaceutical Sciences, 2020
- “4-{2-[(7-amino-2-furan-2-yl[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino]ethyl}phenol: Uses, Interactions, Mechanism of Action.” DrugBank Online
Biological Activity
Ethyl 2-(2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamido)benzoate is a complex organic compound that incorporates a pyrazolo-triazine core. This compound has garnered interest due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory effects. The following sections will detail its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a furan ring and a pyrazolo[1,5-d][1,2,4]triazin core, which are known for their diverse biological activities. The presence of sulfur and various functional groups enhances its pharmacological potential.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds with similar structures. For instance:
- Mechanism of Action : Compounds containing the pyrazolo-triazine moiety have demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial DNA synthesis or disruption of cell wall integrity.
- Case Study : A derivative similar to this compound exhibited a minimum inhibitory concentration (MIC) ranging from 0.125 to 8 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound is supported by its structural analogs:
- In vitro Studies : Compounds containing the pyrazolo-triazine scaffold have shown promising results in inhibiting cancer cell proliferation across various cell lines. For example, derivatives have been reported to achieve growth inhibition rates exceeding 40% in multiple cancer types .
- Mechanism : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest via modulation of key signaling pathways such as CDK (cyclin-dependent kinases) .
Anti-inflammatory Activity
The anti-inflammatory properties of similar compounds have been documented extensively:
- Research Findings : Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may also exhibit similar anti-inflammatory effects .
Summary Table of Biological Activities
| Activity | Mechanism | Notable Findings |
|---|---|---|
| Antibacterial | Inhibition of DNA synthesis | MIC: 0.125–8 µg/mL against S. aureus, E. coli |
| Anticancer | Induction of apoptosis | Growth inhibition >40% in various cancer cell lines |
| Anti-inflammatory | Inhibition of COX enzymes | Reduction in pro-inflammatory cytokines |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds containing the furan and pyrazole moieties exhibit promising anticancer properties. The structural features of ethyl 2-(2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamido)benzoate suggest potential mechanisms of action that may inhibit tumor growth. Research has shown that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death and proliferation inhibition .
Antimicrobial Properties
The presence of the furan ring in this compound has been correlated with antimicrobial activity. Studies have demonstrated that derivatives of furan exhibit activity against various bacterial strains and fungi. The compound's unique structure may enhance its ability to penetrate microbial membranes, thereby increasing its efficacy as an antimicrobial agent .
Biological Applications
Enzyme Inhibition
this compound has shown potential as an enzyme inhibitor. Compounds with similar structures have been investigated for their ability to inhibit enzymes involved in critical biological processes such as DNA replication and repair. This inhibition can lead to the development of novel therapeutic agents targeting diseases that involve dysregulated enzyme activity .
Pharmacological Studies
Pharmacological studies are crucial for understanding the therapeutic potential of this compound. Preliminary investigations into its pharmacokinetics and pharmacodynamics are essential to establish dosage regimens and safety profiles for potential clinical applications .
Material Science Applications
Polymer Synthesis
The compound's unique chemical structure allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research into the synthesis of functionalized polymers using this compound is ongoing .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentration (MIC) values lower than standard antibiotics. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of topoisomerase II, leading to decreased DNA synthesis in cancer cells. |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Pyrazolo-Triazin Derivatives with Varying Substituents
Key Structural Analogs :
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide (): Structural Differences: Replaces the ethyl benzoate with a 4-fluorophenyl group and a furylmethyl acetamide. The absence of the sulfanyl linker may alter binding affinity to biological targets .
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (): Structural Differences: Feature a 1,2,4-triazole core instead of pyrazolo-triazin, with a sulfanylacetamido group. Pharmacological Relevance: These compounds exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg), suggesting that the pyrazolo-triazin core may enhance potency or bioavailability .
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Biological Activity |
|---|---|---|---|
| Target Compound | Pyrazolo-triazin | Ethyl benzoate, sulfanylacetamido | Under investigation |
| 2-[2-(4-Fluorophenyl)-...acetamide (1) | Pyrazolo-triazin | 4-Fluorophenyl, furylmethyl acetamide | Unreported |
| 2-((4-Amino-5-furyl)...acetamides (2,5) | 1,2,4-Triazole | Sulfanylacetamido, furan-2-yl | Anti-exudative (10 mg/kg) |
Sulfonylurea Herbicides with Benzoate Esters ()
Compounds like triflusulfuron methyl ester and ethametsulfuron methyl ester share the ethyl/methyl benzoate moiety but are substituted with triazine-aminosulfonyl groups.
- Functional Contrast : While the target compound may have pharmaceutical applications, these analogs act as herbicides by inhibiting acetolactate synthase (ALS). The pyrazolo-triazin core in the target compound likely diverges in mechanism, emphasizing the role of heterocyclic cores in determining bioactivity .
Physicochemical Properties
- Solubility : The ethyl benzoate group in the target compound increases hydrophobicity compared to polar derivatives like the triazole-thiones in . This may limit aqueous solubility but enhance lipid bilayer penetration .
- Synthesis : The target compound’s synthesis likely parallels methods in , involving condensation of sulfanyl intermediates with chloroacetamides under basic conditions. Yield and purity depend on substituent steric effects .
Research Findings and Implications
- Anti-Exudative Potential: Analogous triazole-sulfanylacetamides () show efficacy at 10 mg/kg, suggesting the target compound’s pyrazolo-triazin core could further optimize activity. Comparative studies on dose-response and toxicity are needed.
- Structural Optimization : Replacing the ethyl benzoate with fluorophenyl () or varying the heterocyclic core () highlights strategies to balance solubility, potency, and metabolic stability.
Q & A
Basic Research Questions
Q. What are the critical parameters to optimize in the synthesis of this compound to achieve high yield and purity?
- Answer : Key parameters include solvent selection (e.g., absolute ethanol with glacial acetic acid for reflux reactions ), reaction time (e.g., 4-hour reflux for intermediate formation ), and purification methods (e.g., solvent extraction with CH₂Cl₂ and drying over MgSO₄ ). To systematically optimize these variables, employ statistical Design of Experiments (DoE) methodologies, which reduce trial-and-error by identifying interactions between factors like temperature, catalyst loading, and stoichiometry .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?
- Answer : Nuclear Magnetic Resonance (NMR) is critical for verifying the aromatic and heterocyclic backbone, while Mass Spectrometry (MS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups like the amide (C=O stretch) and furan rings. For complex mixtures, High-Performance Liquid Chromatography (HPLC) paired with UV-Vis detection ensures purity assessment. Cross-referencing spectral data with computational predictions (e.g., DFT-based IR simulations) enhances interpretation accuracy .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations predict the reactivity and stability of this compound during synthesis?
- Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways, such as sulfur-acetamido bond formation or pyrazolo-triazin ring stability. Tools like the International Center for Reaction Design and Discovery (ICReDD) integrate quantum calculations with experimental data to predict transition states and intermediate energies, enabling targeted synthesis . AI-driven platforms (e.g., COMSOL Multiphysics) further optimize reaction conditions by simulating solvent effects and kinetic parameters .
Q. What experimental strategies resolve contradictions in biological activity data between this compound and its structural analogs?
- Answer : Contradictions often arise from subtle structural differences (e.g., sulfur vs. oxygen linkages or furan substitution patterns). Comparative assays using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantify binding affinities. Statistical analysis (e.g., ANOVA) identifies significant variations in activity, while molecular docking studies highlight steric or electronic mismatches in analog-receptor interactions . For example, triazine-based analogs in pesticide research show divergent activities due to trifluoromethyl substitutions .
Q. How can statistical experimental design (DoE) enhance the optimization of reaction conditions for this compound’s synthesis?
- Answer : DoE minimizes experimental runs while maximizing data output. For instance, a central composite design can optimize variables like temperature (80–120°C), catalyst concentration (0.1–1.0 mol%), and solvent polarity (ethanol vs. DMF). Response surface models then predict yield-purity trade-offs, enabling identification of Pareto-optimal conditions. This approach is validated in chemical engineering for reactor design and membrane separation processes .
Q. What methodologies are recommended for studying the degradation pathways and environmental fate of this compound?
- Answer : Accelerated stability studies under varied pH, temperature, and UV exposure identify degradation products via LC-MS. Environmental fate modeling (e.g., EPI Suite) predicts biodegradation half-lives and bioaccumulation potential. Heterogeneous chemistry experiments, such as ozone or hydroxyl radical reactions, simulate atmospheric degradation, as outlined in DOE’s Atmospheric Chemistry Program .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
